3-chloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide

Structural isomerism Pharmacophore mapping Morpholinopyrimidine SAR

3-Chloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide (CAS 1797720-84-3) is a synthetic small molecule belonging to the morpholinopyrimidine benzamide class, with molecular formula C17H19ClN4O2 and molecular weight 346.82 g/mol. The compound features a 3-chlorobenzamide moiety linked via a methylene bridge to a 6-methyl-2-morpholinopyrimidine core, a scaffold associated with ATP-competitive kinase inhibition, particularly against Polo-like kinase 4 (PLK4).

Molecular Formula C17H19ClN4O2
Molecular Weight 346.82
CAS No. 1797720-84-3
Cat. No. B2967223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide
CAS1797720-84-3
Molecular FormulaC17H19ClN4O2
Molecular Weight346.82
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C17H19ClN4O2/c1-12-9-15(21-17(20-12)22-5-7-24-8-6-22)11-19-16(23)13-3-2-4-14(18)10-13/h2-4,9-10H,5-8,11H2,1H3,(H,19,23)
InChIKeyRRSUXAAJIQKXHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide (CAS 1797720-84-3): Procurement-Grade Structural and Physicochemical Baseline


3-Chloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide (CAS 1797720-84-3) is a synthetic small molecule belonging to the morpholinopyrimidine benzamide class, with molecular formula C17H19ClN4O2 and molecular weight 346.82 g/mol . The compound features a 3-chlorobenzamide moiety linked via a methylene bridge to a 6-methyl-2-morpholinopyrimidine core, a scaffold associated with ATP-competitive kinase inhibition, particularly against Polo-like kinase 4 (PLK4) [1]. It is cataloged as a research-grade biochemical tool compound and is structurally classified under heterocyclic compounds containing linked pyrimidine-morpholine systems (C07D401/12) [2].

Why 3-Chloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide Cannot Be Interchanged with Close Structural Analogs


Within the morpholinopyrimidine benzamide series, seemingly minor structural variations produce divergent target engagement and cellular potency profiles. The specific combination found in CAS 1797720-84-3 — a 3-chloro substituent on the benzamide ring, a 6-methyl group on the pyrimidine, and a methylene linker at the 4-position — represents a distinct pharmacophoric arrangement that is not replicated by analogs such as N-((2-morpholinopyrimidin-4-yl)methyl)benzamide (CAS 1797978-71-2; lacking both chloro and methyl substituents) or 3-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide (a positional isomer with the linker at the pyrimidine 2-position) . In class-level SAR studies of morpholinopyrimidine derivatives, the position and nature of benzamide substituents, the pyrimidine substitution pattern, and the linker attachment point each independently modulate PI3K isoform selectivity, anti-proliferative potency against the NCI-60 panel, and apoptosis induction capacity [1]. Generic substitution without target-specific potency and selectivity verification therefore carries a high risk of functional non-equivalence.

Quantitative Differentiation Evidence for 3-Chloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide (CAS 1797720-84-3) Against Closest Analogs


Structural Differentiation: Unique Pharmacophoric Combination of 3-Chloro, 6-Methyl, and 4-Methylene Linker Versus Unsubstituted and Positional Isomer Analogs

CAS 1797720-84-3 occupies a distinct position in chemical space relative to its closest cataloged analogs. The compound combines three key structural features: (i) a 3-chloro substituent on the benzamide ring, (ii) a 6-methyl group on the pyrimidine core, and (iii) a methylene linker attached at the pyrimidine 4-position. No other compound in the major vendor catalogs simultaneously possesses this exact triplet. The closest analog N-((2-morpholinopyrimidin-4-yl)methyl)benzamide (CAS 1797978-71-2) lacks both the 3-chloro and 6-methyl groups, while 3-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide differs in linker attachment position. In published morpholinopyrimidine SAR studies, the pyrimidine 4-position linker has been associated with PI3K Class IA isoform inhibitory activity (IC50 range 6.09–30.62 µM), whereas the substitution pattern of the benzamide moiety modulates both potency and isoform selectivity [1]. The 3-chloro group specifically has been implicated in hydrophobic pocket interactions within the ATP-binding site of PLK4 kinase based on patent exemplification data [2].

Structural isomerism Pharmacophore mapping Morpholinopyrimidine SAR

PLK4 Kinase Inhibitory Activity: Class-Level Evidence from Patent-Exemplified Morpholinopyrimidine Benzamides

While direct, publicly available IC50 data for CAS 1797720-84-3 against PLK4 are limited, the compound's structural scaffold is explicitly represented within patent families claiming PLK4 inhibitors (US10358436, US9907800). In these patents, structurally related morpholinopyrimidine benzamide examples demonstrate PLK4 inhibitory activity with IC50 values of ≤100 nM using an indirect ELISA detection system with dephosphorylated GST-PLK4 (4 nM) incubated in the presence of 15 µM ATP [1]. The patent SAR indicates that the 3-chlorobenzamide motif is favored for PLK4 binding pocket complementarity. By class-level inference, compounds bearing this scaffold occupy the PLK4 ATP-binding site in a manner distinct from structurally unrelated PLK4 inhibitors such as centrinone (a 2,4-disubstituted pyrimidine) [2]. A key differentiation point is the morpholine ring, which contributes solubility and modulates the hinge-binding interaction with the kinase domain [1].

PLK4 kinase inhibition Centrosome biology Anti-mitotic target

Physicochemical Differentiation: Calculated Properties Versus Unsubstituted Morpholinopyrimidine Benzamide Baseline

The presence of the 3-chloro and 6-methyl substituents in CAS 1797720-84-3 alters key physicochemical parameters relative to the unsubstituted core scaffold N-((2-morpholinopyrimidin-4-yl)methyl)benzamide (CAS 1797978-71-2). The molecular weight increases from 298.34 to 346.82 g/mol, and the calculated LogP increases by approximately 0.5–0.8 log units due to the chloro and methyl additions, as estimated from the compound's SMILES structure (CC1=CC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC(=CC=C3)Cl) . The 3-chloro substituent also adds a halogen bond donor capability absent in the unsubstituted analog, which may enhance binding affinity through halogen bonding interactions in kinase ATP pockets. The morpholine ring (pKa ~6–7) provides pH-dependent solubility modulation, while the 6-methyl group adds steric bulk that can influence binding site complementarity [1].

Lipophilicity Solubility Drug-likeness Physicochemical profiling

Synthetic Accessibility: Differentiated Intermediate Availability and Route Efficiency for Procurement Planning

The synthesis of CAS 1797720-84-3 proceeds via activation of 6-methyl-2-morpholinopyrimidin-4-ol followed by nucleophilic coupling with 3-chlorobenzamide [1]. A key procurement consideration is the availability and cost of the core intermediate 6-methyl-2-morpholinopyrimidin-4-ol, which is a commodity building block shared across multiple morpholinopyrimidine programs. This intermediate is commercially available from multiple suppliers, whereas the alternative 2-position morpholinopyrimidine intermediates used for synthesizing positional isomers (e.g., 3-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide) have more limited commercial sourcing and higher per-gram costs. The 3-chlorobenzamide coupling partner is a widely available, inexpensive aryl amide. This synthetic route contrasts with analogs requiring less accessible 2-chloropyrimidine or 4-chloropyrimidine intermediates, which often involve additional protection/deprotection steps [2].

Custom synthesis Intermediate sourcing Supply chain Lead time

High-Confidence Application Scenarios for 3-Chloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide (CAS 1797720-84-3) Based on Available Evidence


PLK4 Kinase Inhibitor Tool Compound for Centrosome Biology and Mitotic Regulation Studies

Based on the compound's structural alignment with patent-exemplified morpholinopyrimidine PLK4 inhibitors (US10358436/US9907800), CAS 1797720-84-3 is positioned as a candidate tool compound for investigating PLK4-dependent centriole duplication and centrosome amplification in cancer cell models [1]. Users should independently confirm PLK4 IC50 and selectivity against the PLK family (PLK1–3) and against a broader kinase panel before relying on it for mechanistic studies. The 3-chlorobenzamide moiety may confer differential PLK4 selectivity compared to centrinone-based chemotypes [2].

Morpholinopyrimidine Scaffold Reference Standard for Structure–Activity Relationship (SAR) Expansion

CAS 1797720-84-3 serves as a defined SAR probe within morpholinopyrimidine benzamide libraries. Its unique 3-chloro/6-methyl/4-methylene substitution pattern fills a chemical space gap not covered by commercially available analogs such as CAS 1797978-71-2 [1]. Researchers engaged in kinase inhibitor lead optimization can use this compound as a reference point for exploring the effects of halogen substitution, pyrimidine methylation, and linker position on target potency, cellular anti-proliferative activity, and physicochemical properties, as demonstrated in published morpholinopyrimidine SAR campaigns [3].

In Vitro Anti-Proliferative Screening Against NCI-60 or Comparable Cancer Cell Line Panels

Morpholinopyrimidine derivatives as a class have shown anti-proliferative activity across the NCI-60 tumor cell line panel, with the most active compounds achieving GI50 values in the sub-micromolar range against leukemia SR and other sensitive lines [3]. CAS 1797720-84-3, by virtue of its structural alignment with this active series, is a rational candidate for inclusion in cell-based phenotypic screening cascades. Procurement for this application requires verification of compound identity and purity (≥95% by HPLC) and solubility assessment in the intended assay medium (e.g., DMSO stock followed by dilution in RPMI-1640).

Biochemical Assay Tool for PI3K/AKT/mTOR Pathway Investigation

Published morpholinopyrimidine derivatives inhibit PI3K Class IA isoforms with IC50 values ranging from 6.09 to 30.62 µM and induce apoptosis via caspase activation [3]. CAS 1797720-84-3 shares the core scaffold required for PI3K binding and may serve as a starting point for PI3K pathway modulation studies. Users should profile the compound against PI3Kα, β, γ, and δ isoforms to establish its selectivity fingerprint, and compare results with reference PI3K inhibitors such as LY294002 or copanlisib to contextualize its potency.

Quote Request

Request a Quote for 3-chloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.